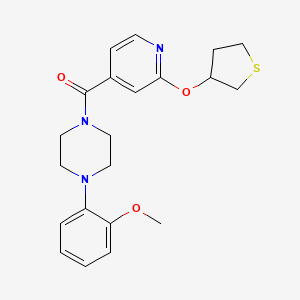
methyl 1-benzyl-1H-indazole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-benzyl-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C16H14N2O2 . It is structurally similar to known synthetic cannabinoids . The compound is a derivative of indazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazoles, including methyl 1-benzyl-1H-indazole-3-carboxylate, has been a topic of interest in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular weight of methyl 1-benzyl-1H-indazole-3-carboxylate is 266.29 . The molecular formula is C16H14N2O2 . The compound’s structure includes an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis
Indazole derivatives, including methyl 1-benzyl-1H-indazole-3-carboxylate, are known to participate in various chemical reactions. For instance, they can undergo transition metal-catalyzed reactions and reductive cyclization reactions .Physical And Chemical Properties Analysis
Methyl 1-benzyl-1H-indazole-3-carboxylate is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Indazole derivatives exhibit promising antiproliferative effects against cancer cells. For instance, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide have demonstrated potent antitumor activity, inhibiting cell growth in various neoplastic cell lines .
Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)
Indazoles can act as selective inhibitors of PI3Kδ, a kinase involved in cellular signaling pathways. Targeting PI3Kδ has implications for respiratory disease treatment .
Other Medicinal Applications
Indazole derivatives have been explored for their antiarrhythmic, antifungal, and anti-HIV activities. These diverse pharmacological effects make them intriguing candidates for further investigation .
Wirkmechanismus
Target of Action
Methyl 1-benzyl-1H-indazole-3-carboxylate, also known as 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester, is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and/or modulation of these kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the growth and survival of cells .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and cell volume control . Downstream effects can include altered cell proliferation and survival, potentially influencing disease states such as cancer .
Pharmacokinetics
It is known that the compound has a melting point of 162-163℃ and a predicted boiling point of 3452±150 °C . It is slightly soluble in chloroform and methanol , which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of Methyl 1-benzyl-1H-indazole-3-carboxylate’s action can include changes in cell cycle progression and cell volume regulation . This can lead to altered cell proliferation and survival, potentially influencing the progression of diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 1-benzyl-1H-indazole-3-carboxylate. For instance, the compound’s solubility in different solvents could affect its absorption and distribution in the body Additionally, factors such as temperature and pH could potentially influence its stability and activity
Safety and Hazards
Zukünftige Richtungen
Given the wide variety of biological properties exhibited by indazole derivatives , there is potential for further exploration of the medicinal properties of methyl 1-benzyl-1H-indazole-3-carboxylate. This could include studies on its potential use in the treatment of various pathological conditions .
Eigenschaften
IUPAC Name |
methyl 1-benzylindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYQTFQMUAVGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-benzyl-1H-indazole-3-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

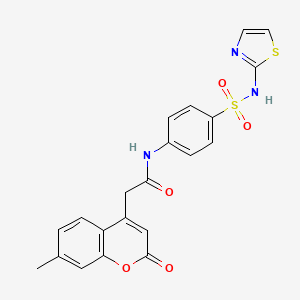
![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2844709.png)
![(4-Amino-2-oxabicyclo[2.1.1]hexan-1-yl)methanol hydrochloride](/img/structure/B2844710.png)
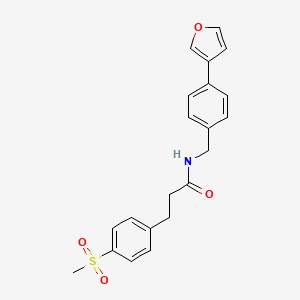
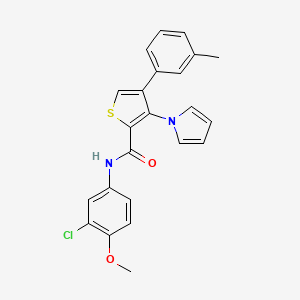


![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)
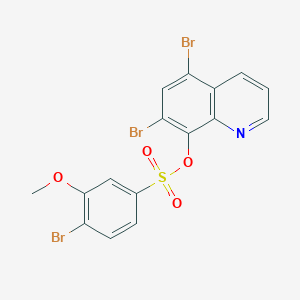
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2844727.png)

